2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl and amide groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide typically involves a multi-step process. One common method includes the condensation reaction between 2,3-dihydroxybutanediamide and 4-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide has garnered attention in various scientific research fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide involves its interaction with specific molecular targets. The compound’s hydroxyl and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydroxy-N,N’-bis[(2E)-pent-2-en-1-yl]butanediamide
- 2,3-dihydroxy-N,N’-bis(prop-2-en-1-yl)butanediamide
Uniqueness
Compared to similar compounds, 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide stands out due to its specific functional groups and structural configuration. The presence of the 4-hydroxyphenyl groups and the Schiff base linkage imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13-5-1-11(2-6-13)9-19-21-17(27)15(25)16(26)18(28)22-20-10-12-3-7-14(24)8-4-12/h1-10,15-16,23-26H,(H,21,27)(H,22,28)/b19-9+,20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVBAKVMBIXTF-LQGKIZFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(C(C(=O)NN=CC2=CC=C(C=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.